Cas no 131184-73-1 ((2-Aminothiazol-5-yl)methanol)

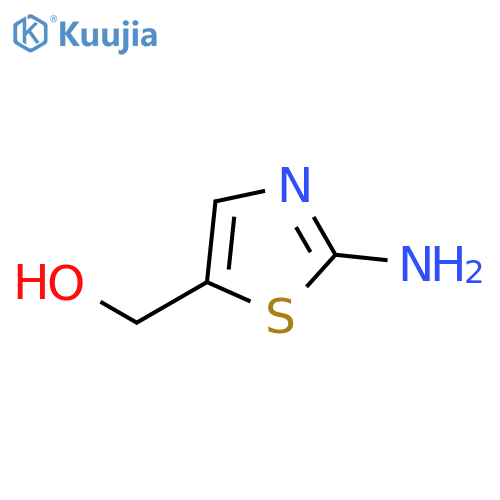

(2-Aminothiazol-5-yl)methanol structure

商品名:(2-Aminothiazol-5-yl)methanol

(2-Aminothiazol-5-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (2-Aminothiazol-5-yl)methanol

- (2-Amino-1,3-thiazol-5-yl)methanol

- 2-Amino-5-(hydroxymethyl)thiazole

- 5-(Hydroxymethyl)thiazol-2-ylamine

- 2-Amino-5-thiazolemethanol

- (2-amino-5-thiazolyl)methanol

- 2-Amino-5-(hydroxymethyl)-1,3-thiazole

- 2-amino-5-hydroxymethylthiazole

- 2-amino-5-thiazolylmethyl alcohol

- 2-aminothiazol-5-ylcarbinol

- 4-Thiazolemethanol,2-amino

- 5-Thiazolemethanol,2-amino

- (2-Aminothiazol-5-yl)

- 5-Thiazolemethanol,2-amino-(9CI)

- 5-Thiazolemethanol, 2-amino

- J-005955

- SCHEMBL458929

- F11503

- MFCD06203018

- AKOS006292999

- 5-Thiazolemethanol, 2-amino-

- AB23150

- TZEMBFLDHOUKNI-UHFFFAOYSA-N

- AMY27022

- AC-8535

- 5-(hydroxymethyl)-thiazol-2-ylamine

- TS-00019

- (2-Amino-1,3-thiazol-5-yl)methanol hydrochloride

- CS-0060290

- SY104488

- DTXSID80458969

- 131184-73-1

- A806219

- 5-thiazolemethanol, 2-amino-, hydrochloride

- ALBB-022646

-

- MDL: MFCD06203018

- インチ: 1S/C4H6N2OS/c5-4-6-1-3(2-7)8-4/h1,7H,2H2,(H2,5,6)

- InChIKey: TZEMBFLDHOUKNI-UHFFFAOYSA-N

- ほほえんだ: OCC1=CN=C(N)S1

計算された属性

- せいみつぶんしりょう: 130.02000

- どういたいしつりょう: 130.02008399g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 80.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 87.4Ų

じっけんとくせい

- 密度みつど: 1.475

- ふってん: 340.738°C at 760 mmHg

- フラッシュポイント: 340.738 °C at 760 mmHg

- 屈折率: 1.682

- PSA: 87.38000

- LogP: 0.79880

(2-Aminothiazol-5-yl)methanol セキュリティ情報

- 危害声明: H302-H315-H319-H335

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C

(2-Aminothiazol-5-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | TS-00019-5MG |

(2-Amino-1,3-thiazol-5-yl)methanol |

131184-73-1 | >90% | 5mg |

£46.00 | 2025-02-08 | |

| Key Organics Ltd | TS-00019-50MG |

(2-Amino-1,3-thiazol-5-yl)methanol |

131184-73-1 | >90% | 50mg |

£102.00 | 2025-02-08 | |

| TRC | A611860-1000mg |

2-Amino-5-(hydroxymethyl)thiazole |

131184-73-1 | 1g |

$ 1596.00 | 2023-04-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A97370-1g |

(2-Aminothiazol-5-yl)methanol |

131184-73-1 | 95% | 1g |

¥3062.0 | 2021-09-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0623-1G |

(2-aminothiazol-5-yl)methanol |

131184-73-1 | 97% | 1g |

¥ 805.00 | 2023-04-04 | |

| Ambeed | A253025-1g |

(2-Aminothiazol-5-yl)methanol |

131184-73-1 | 97% | 1g |

$53.0 | 2024-04-24 | |

| eNovation Chemicals LLC | Y1297938-5G |

(2-aminothiazol-5-yl)methanol |

131184-73-1 | 97% | 5g |

$360 | 2024-07-21 | |

| Apollo Scientific | OR40405-1g |

2-Amino-5-(hydroxymethyl)-1,3-thiazole |

131184-73-1 | 1g |

£156.00 | 2024-08-02 | ||

| Ambeed | A253025-250mg |

(2-Aminothiazol-5-yl)methanol |

131184-73-1 | 97% | 250mg |

$44.0 | 2024-04-24 | |

| Chemenu | CM131971-250mg |

(2-aminothiazol-5-yl)methanol |

131184-73-1 | 95%+ | 250mg |

$67 | 2024-08-02 |

(2-Aminothiazol-5-yl)methanol 関連文献

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

131184-73-1 ((2-Aminothiazol-5-yl)methanol) 関連製品

- 920337-78-6(5-(methoxymethyl)-1,3-thiazol-2-amine)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:131184-73-1)(2-Aminothiazol-5-yl)methanol

清らかである:99%

はかる:5g

価格 ($):213.0